molecular formula C25H27N7O2 B2824023 3-(4-methoxyphenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one CAS No. 920364-49-4

3-(4-methoxyphenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2824023
CAS No.: 920364-49-4
M. Wt: 457.538
InChI Key: KHOVZJORLBLXLC-UHFFFAOYSA-N
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Description

The compound “3-(4-methoxyphenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one” is a complex organic molecule. It is related to a class of compounds known as N-aryl substituted phenyl acetamides .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of new N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines were synthesized starting from commercially available, inexpensive phthalic anhydride in good yields (65-75 %) via Suzuki Coupling .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed synthetic pathways to create various derivatives of triazolopyrimidines, including compounds structurally similar to the one . These syntheses often involve multi-step reactions, including cyclization, condensation, and substitution reactions, to introduce different functional groups or to modify the core structure for potential biological activities (H. Bektaş et al., 2007; A. Abu‐Hashem et al., 2020). These synthetic efforts are critical for generating libraries of compounds for biological evaluation.

Biological Activities and Applications

  • Antimicrobial Activities : Some synthesized compounds related to the queried structure have been reported to possess good to moderate antimicrobial activities against various microorganisms. This suggests potential applications in developing new antimicrobial agents (H. Bektaş et al., 2007).

  • Anticancer and Anti-inflammatory Agents : Derivatives of the triazolopyrimidines have been explored for their anti-inflammatory, analgesic, and anticancer properties. Some compounds exhibit high inhibitory activity against COX-2, analgesic activity, and anti-inflammatory activity, indicating their potential as therapeutic agents (A. Abu‐Hashem et al., 2020).

  • Antihypertensive Agents : Certain triazolopyrimidines have shown promising antihypertensive activity, illustrating the diverse pharmacological potential of compounds within this chemical class (S. M. Bayomi et al., 1999).

  • Neurological Applications : Research into the use of triazolopyrimidines as adenosine A2A receptor antagonists for neurological conditions like Parkinson’s disease underscores the potential of these compounds in treating central nervous system disorders (Xiaoyun Zhou et al., 2014).

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O2/c1-18-3-8-20(9-4-18)32-25-23(28-29-32)24(26-17-27-25)31-15-13-30(14-16-31)22(33)12-7-19-5-10-21(34-2)11-6-19/h3-6,8-11,17H,7,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOVZJORLBLXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCC5=CC=C(C=C5)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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